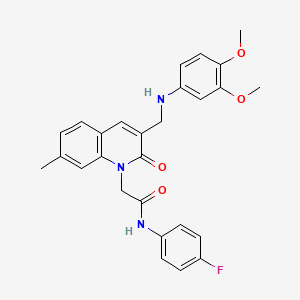

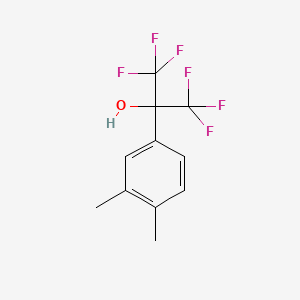

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity

- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized using a one-pot three-component method. These compounds were evaluated for antitumor activities against various human cancer cell lines (A549, HeLa, MCF-7, and U2OS) using the MTT assay. Many of the synthesized compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to the control, 5-fluorouracil. One representative compound, 4u, demonstrated the ability to arrest HeLa cells in S and G2 stages, accompanied by apoptosis, as confirmed by various staining methods and flow cytometry (Fang et al., 2016).

Binding Characteristics

- The binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors, were investigated in the mitochondrial fractions of the rat brain. This study provides insights into the selective inhibition and potential physiological relevance of peripheral benzodiazepine receptors (Chaki et al., 1999).

Structural Aspects and Properties

- The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been studied, revealing insights into gel formation, crystalline solids, and fluorescence emission properties. These findings highlight the potential utility of such compounds in biochemical and medicinal applications (Karmakar et al., 2007).

Synthesis and Antitumor Activity

- A series of novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated broad-spectrum antitumor activity for certain compounds, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies further supported the potential mechanism of action, suggesting the inhibition of EGFR-TK and B-RAF kinase as possible targets (Al-Suwaidan et al., 2016).

Therapeutic Effect of Novel Derivatives

- The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was evaluated, demonstrating significant antiviral and antiapoptotic effects in vitro and in vivo. This study highlights the potential of such compounds in the treatment of viral infections (Ghosh et al., 2008).

properties

IUPAC Name |

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O4/c1-17-4-5-18-13-19(15-29-22-10-11-24(34-2)25(14-22)35-3)27(33)31(23(18)12-17)16-26(32)30-21-8-6-20(28)7-9-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIHHMWIIWMFQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CNC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)

![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)

![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)

![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)